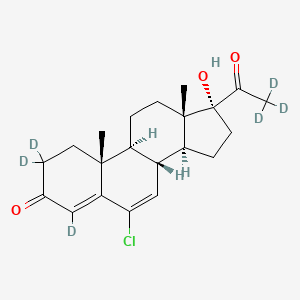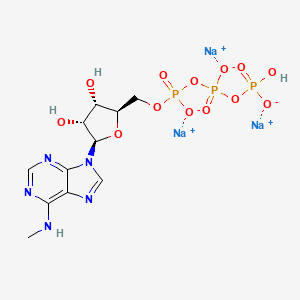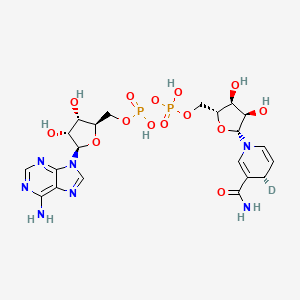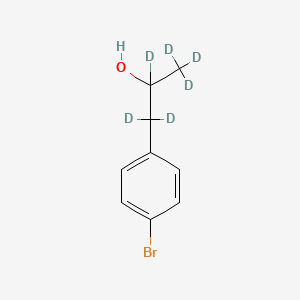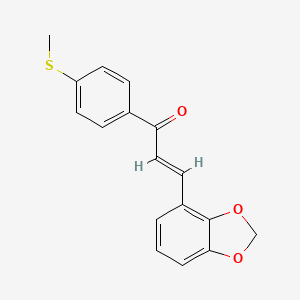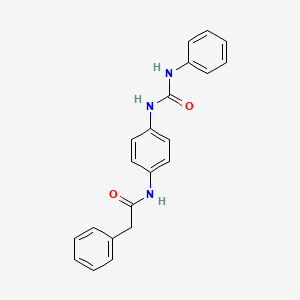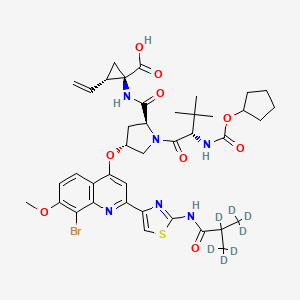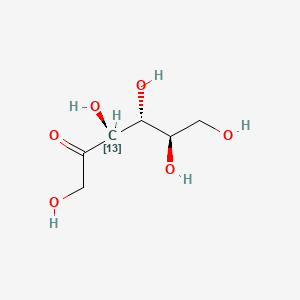
(3S,4R,5R)-1,3,4,5,6-pentahydroxy(313C)hexan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S,4R,5R)-1,3,4,5,6-pentahydroxy(313C)hexan-2-one is a compound known for its unique structure and properties. It is an endogenous metabolite, meaning it is naturally produced within the body. This compound is a hexose derivative, which means it is related to six-carbon sugars. Its structure includes multiple hydroxyl groups, making it highly soluble in water and reactive in various chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R,5R)-1,3,4,5,6-pentahydroxy(313C)hexan-2-one typically involves the oxidation of hexose sugars. One common method is the oxidation of D-glucose using specific oxidizing agents under controlled conditions. The reaction requires precise temperature and pH control to ensure the correct stereochemistry of the product.
Industrial Production Methods
Industrial production of this compound often involves biotechnological processes, utilizing microbial fermentation. Specific strains of bacteria or yeast are engineered to produce the compound in large quantities. The fermentation process is followed by purification steps, including crystallization and chromatography, to obtain the pure compound.
化学反应分析
Types of Reactions
(3S,4R,5R)-1,3,4,5,6-pentahydroxy(313C)hexan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce carboxylic acids.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: Hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, nitric acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Acyl chlorides, alkyl halides.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Ester and ether derivatives.
科学研究应用
(3S,4R,5R)-1,3,4,5,6-pentahydroxy(313C)hexan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its role in metabolic pathways and as a biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool.
Industry: Utilized in the production of biodegradable polymers and as a precursor for various chemical products.
作用机制
The mechanism of action of (3S,4R,5R)-1,3,4,5,6-pentahydroxy(313C)hexan-2-one involves its interaction with specific enzymes and receptors in the body. It acts as a substrate for various metabolic enzymes, influencing pathways related to energy production and storage. The compound’s multiple hydroxyl groups allow it to form hydrogen bonds with proteins, affecting their structure and function.
相似化合物的比较
Similar Compounds
D-glucose: A simple sugar with a similar hexose structure but different stereochemistry.
D-mannose: Another hexose sugar with different hydroxyl group orientation.
D-galactose: Similar in structure but with distinct functional properties.
Uniqueness
(3S,4R,5R)-1,3,4,5,6-pentahydroxy(313C)hexan-2-one is unique due to its specific stereochemistry, which influences its reactivity and interactions with biological molecules. Its multiple hydroxyl groups make it highly versatile in chemical reactions, and its endogenous nature makes it a valuable compound for studying metabolic processes.
属性
分子式 |
C6H12O6 |
|---|---|
分子量 |
181.15 g/mol |
IUPAC 名称 |
(3S,4R,5R)-1,3,4,5,6-pentahydroxy(313C)hexan-2-one |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1/i6+1 |
InChI 键 |
BJHIKXHVCXFQLS-NAPPZPFWSA-N |
手性 SMILES |
C([C@H]([C@H]([13C@@H](C(=O)CO)O)O)O)O |
规范 SMILES |
C(C(C(C(C(=O)CO)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


octadec-9-enamide](/img/structure/B12412110.png)


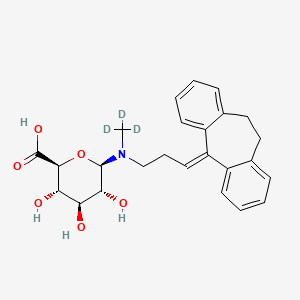
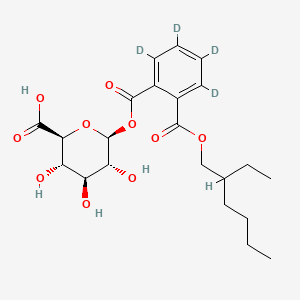
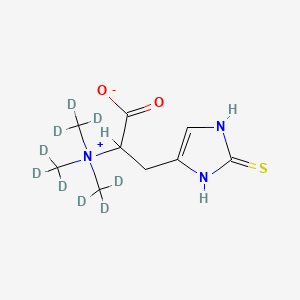
![N--[4-(1-Methylethyl)benzoyl]-D-phenylalanine-d7](/img/structure/B12412146.png)
